molecular formula C26H45NO8 B1671917 Glycovir CAS No. 131262-82-3

Glycovir

Cat. No.: B1671917
CAS No.: 131262-82-3
M. Wt: 499.6 g/mol
InChI Key: MKGDNVHZSCXBKR-KYVQNOJUSA-N
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Description

Glycovir, also known as SC-49483, is a synthetic compound with the chemical formula C26H45NO8. It is primarily recognized for its role as an alpha-glucosidase-1 inhibitor and has been investigated as a potential anti-HIV agent. This compound targets viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycovir involves multiple steps, including the acylation of glycyrrhizinic acid with nicotinic acid. The resulting preparation is a multi-component mixture containing mono-, di-, tri-, and tetranicotinates . The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% by high-performance liquid chromatography (HPLC). It is stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: Glycovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Glycovir has a wide range of scientific research applications, including:

Mechanism of Action

Glycovir exerts its effects by inhibiting alpha-glucosidase-1, an enzyme involved in the processing of glycoproteins in the endoplasmic reticulum. This inhibition disrupts the maturation and transport of viral glycoproteins, thereby preventing viral replication. The molecular targets include the glycosidase enzymes, and the pathways involved are related to glycoprotein biosynthesis and quality control mechanisms .

Comparison with Similar Compounds

Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .

Biological Activity

Glycovir, also known as SC-49483, is an anti-HIV prodrug that has demonstrated significant biological activity, particularly as an alpha-glucosidase inhibitor and an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against viral infections, and relevant case studies.

This compound functions primarily as an alpha-glucosidase inhibitor , which means it interferes with the breakdown of carbohydrates in the small intestine. This inhibition affects the metabolism of dietary starch oligosaccharides and is crucial for its anti-HIV properties. Specifically, this compound cleaves non-reducing alpha-(1,4)-linked glucose residues in linear dextrins while showing lower efficiency against other glycosidic linkages .

Efficacy Against HIV

This compound has been studied for its antiviral effects against HIV. Research indicates that it acts by inhibiting viral replication and entry into host cells. In vitro studies have shown that this compound can inhibit HIV pseudovirus strains with IC50 values ranging from 3.9 to 27.5 µM . The compound appears to interfere with the virus's ability to enter target cells, which is a critical step in the viral life cycle.

Activity Against SARS-CoV-2

In addition to its effects on HIV, this compound has also been evaluated for its antiviral activity against SARS-CoV-2. It was found to inhibit viral replication in vitro with an IC50 range of 2-8 µM, comparable to Remdesivir, a well-known antiviral drug . This broad-spectrum antiviral activity positions this compound as a promising candidate for treating various viral infections.

Case Studies and Clinical Data

  • HIV Replication Studies : In studies involving peripheral blood mononuclear cells (PBMCs), this compound was shown to induce the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering these immune cells . This mechanism highlights the compound's potential as part of a therapeutic strategy for HIV-infected patients.
  • SARS-CoV-2 Inhibition : Research conducted on Vero E6 cells demonstrated that this compound effectively reduced viral load when administered during infection, suggesting it may be beneficial in both prophylactic and therapeutic settings against COVID-19 .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Activity Target Virus IC50 (µM) Mechanism of Action
Inhibition of replicationHIV3.9 - 27.5Interferes with virus entry into host cells
Inhibition of replicationSARS-CoV-22 - 8Inhibits viral replication in vitro
Alpha-glucosidase inhibitionDietary carbohydratesN/ACleaves non-reducing alpha-(1,4)-linked glucose residues

Properties

CAS No.

131262-82-3

Molecular Formula

C26H45NO8

Molecular Weight

499.6 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1

InChI Key

MKGDNVHZSCXBKR-KYVQNOJUSA-N

SMILES

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

Canonical SMILES

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

Appearance

Solid powder

Key on ui other cas no.

131262-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycovir;  SC 49483;  SC-49483;  SC49483; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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